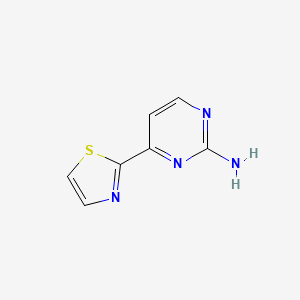

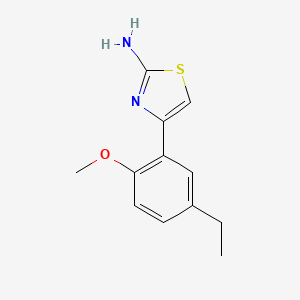

4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

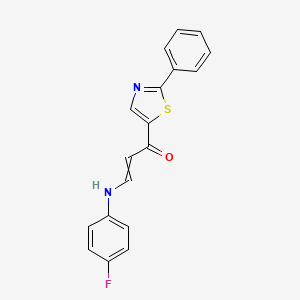

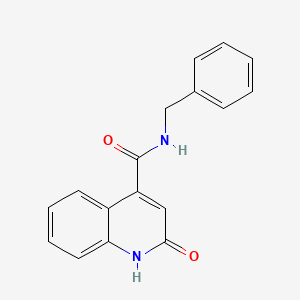

The compound "4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine" is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly studied in the provided papers, related thiazole derivatives have been synthesized and investigated for various biological activities, including as serotonin-3 receptor antagonists, 5-lipoxygenase inhibitors, and antimicrobial agents .

Synthesis Analysis

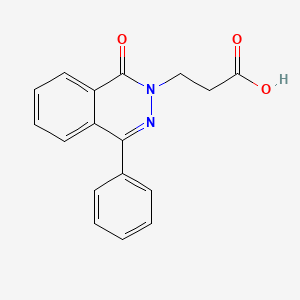

The synthesis of thiazole derivatives is a topic of interest due to their potential pharmacological properties. For instance, a structurally novel series of selective serotonin-3 receptor antagonists has been synthesized, including a compound with a

Scientific Research Applications

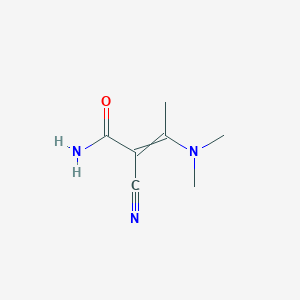

Synthesis and Biological Activities

The compound 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine serves as a precursor in the synthesis of various biologically active molecules. For instance, its derivatives have been explored for anthelmintic and anti-inflammatory activities. The synthesis of novel imidazothiazole sulfides and sulfones from this compound has shown promising results in these biological activities, highlighting its potential as a scaffold for developing therapeutic agents (Shetty, Khazi, & Ahn, 2010).

Anticancer Applications

Another significant area of application is in anticancer research. Derivatives of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies provide valuable insights into the design and development of new anticancer agents, demonstrating the compound’s utility in medicinal chemistry and oncology research (Yakantham, Sreenivasulu, & Raju, 2019).

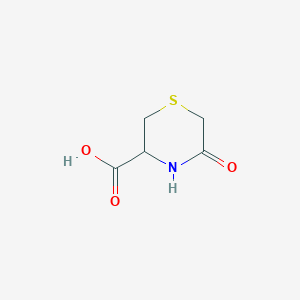

Antimicrobial and Antioxidant Properties

Research has also been conducted on the antimicrobial and antioxidant properties of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine derivatives. These studies highlight the potential use of these compounds in treating microbial infections and as antioxidants, contributing to the understanding of their mechanism of action and enhancing their therapeutic applications (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).

Molecular Docking and Quantum Chemical Calculations

The application of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine extends to computational chemistry, where its derivatives have been subjected to molecular docking and quantum chemical calculations. This approach helps in understanding the interaction between the compound and biological targets, facilitating the design of more potent and selective inhibitors for therapeutic purposes (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Lipoxygenase Inhibition

Moreover, specific derivatives have been identified as potent and selective inhibitors of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes from arachidonic acid. These findings are crucial for the development of novel anti-inflammatory drugs, offering a pathway to treat diseases associated with inflammation and allergic reactions (Bird et al., 1991).

properties

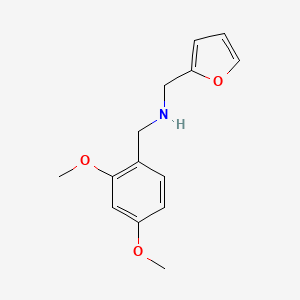

IUPAC Name |

4-(5-ethyl-2-methoxyphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-3-8-4-5-11(15-2)9(6-8)10-7-16-12(13)14-10/h4-7H,3H2,1-2H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYAQVTUHVQVMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804453 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-Hydroxy-4-(methoxycarbonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B1307559.png)

![(E)-1-(1,3-benzodioxol-5-yl)-3-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B1307574.png)